

Itopride N-Oxide (CAS 141996-98-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itopride N-Oxide*

Cat. No.: *B601819*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Itopride N-Oxide (CAS: 141996-98-7) is the primary and pharmacologically inactive metabolite of Itopride, a prokinetic agent used in the treatment of various gastrointestinal motility disorders.^{[1][2][3]} This document provides a detailed technical overview of **Itopride N-Oxide**, encompassing its chemical properties, metabolic formation, and analytical characterization. It is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development, offering insights into its role in drug metabolism, impurity profiling, and stability studies. The information presented is compiled from peer-reviewed literature and technical data sheets, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

Itopride N-Oxide is an essential reference standard for the development and validation of analytical methods, impurity profiling, and stability testing of Itopride-based pharmaceutical products.^{[2][4]} Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	141996-98-7	
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₅	
Molecular Weight	374.43 g/mol	
Monoisotopic Mass	374.184 g/mol	
IUPAC Name	2-[4-[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide	
Synonyms	N-[[4-[2-(Dimethyloxidoamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide; Itopride Impurity B	

Metabolism and Pharmacokinetics

Metabolic Pathway

Itopride is extensively metabolized in the liver, with the primary pathway being N-oxidation of the dimethylamino group to form **Itopride N-Oxide**. This reaction is catalyzed by the Flavin-containing monooxygenase (FMO) enzyme system, specifically the FMO3 isoform in the adult human liver. Unlike many other prokinetic agents, the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, does not play a significant role in the metabolism of Itopride. This minimizes the risk of drug-drug interactions with CYP3A4 inhibitors.

The metabolic conversion of Itopride to its N-oxide metabolite is the major route of elimination. Following oral administration of Itopride, a significant portion is excreted in the urine as **Itopride N-Oxide**.



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Metabolic pathway of Itopride to **Itopride N-Oxide**.

Pharmacokinetic Data

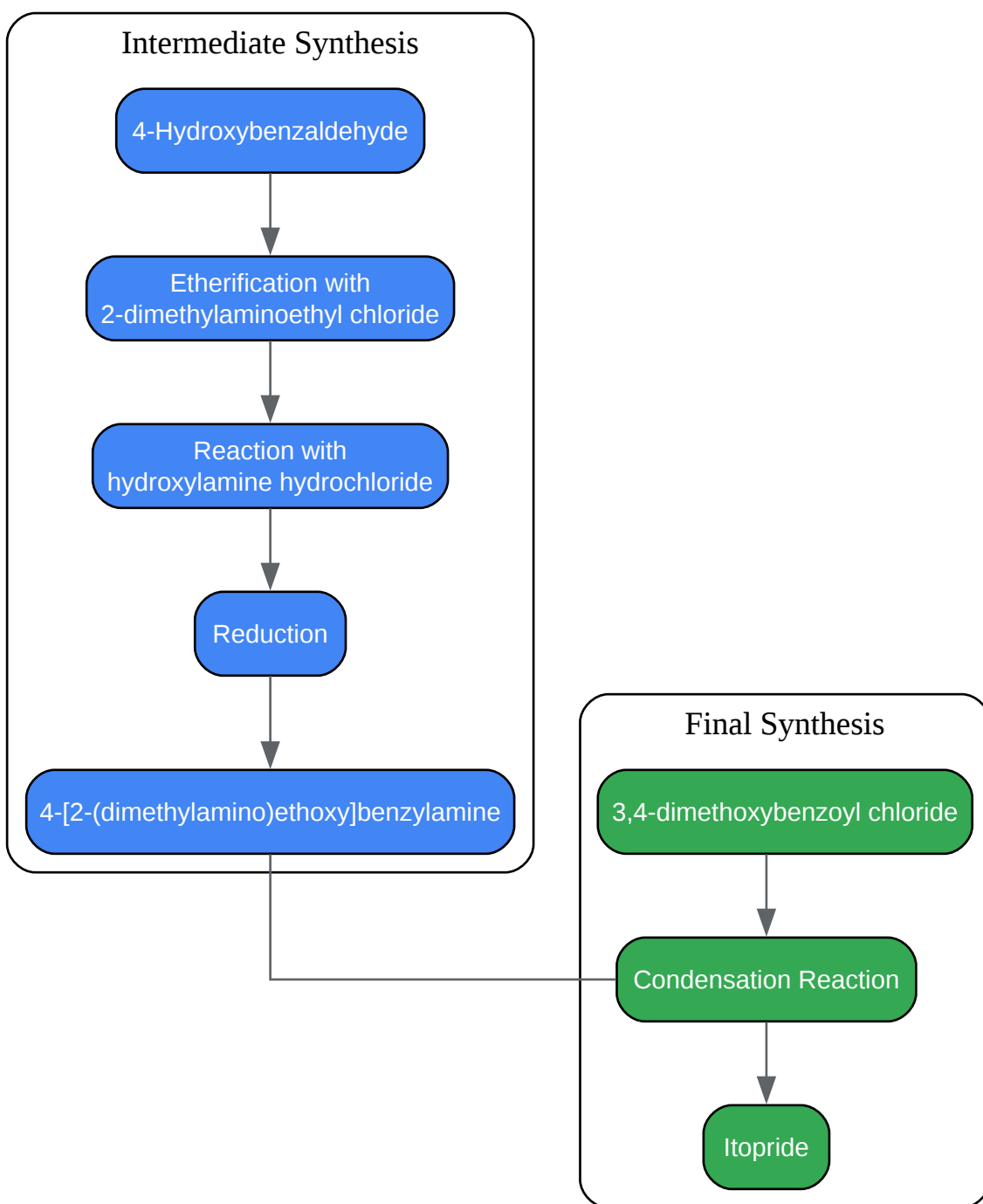
The pharmacokinetics of Itopride and the formation of **Itopride N-Oxide** can be influenced by genetic polymorphisms in the FMO3 gene. Individuals with certain FMO3 genotypes may exhibit a slower metabolic conversion of Itopride, leading to higher plasma concentrations of the parent drug and lower concentrations of the N-oxide metabolite.

Parameter	Description	Value	Reference
Parent Drug	Itopride		
Tmax	Time to reach peak plasma concentration	~35 minutes	
t _{1/2}	Elimination half-life	~6 hours	
Metabolite	Itopride N-Oxide		
Urinary Excretion	Percentage of oral Itopride dose excreted as N-oxide	75.4%	

Synthesis and Formation

While **Itopride N-Oxide** is primarily a metabolite, its chemical synthesis is crucial for its use as a reference standard. Detailed synthetic procedures for **Itopride N-Oxide** are not extensively published; however, it is generally prepared by the controlled oxidation of Itopride.

The synthesis of the parent compound, Itopride, typically involves the reaction of 4-[2-(dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride. Various synthetic routes for the benzylamine intermediate have been described, often starting from 4-hydroxybenzaldehyde.



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Generalized workflow for the synthesis of Itopride.

Analytical Methodologies

The identification and quantification of **Itopride N-Oxide** are critical for pharmacokinetic studies, stability testing, and quality control of Itopride formulations. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is widely used for the separation of Itopride from its metabolites and degradation products, including **Itopride N-Oxide**. Stability-indicating HPLC methods are essential for assessing the degradation of Itopride under various stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

- Objective: To separate Itopride from its degradation products, including **Itopride N-Oxide**.
- Instrumentation: A standard HPLC system equipped with a PDA detector.
- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v). Isocratic elution is often sufficient.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.
- Sample Preparation:
 - Prepare a stock solution of Itopride in a suitable solvent (e.g., methanol).
 - Subject the stock solution to forced degradation conditions (e.g., acid, base, oxidation, heat, photolysis) as per ICH guidelines.
 - Neutralize the stressed samples if necessary.
 - Dilute the samples to an appropriate concentration with the mobile phase.

- Inject the samples into the HPLC system.
- Data Analysis:
 - Identify the peaks corresponding to Itopride and **Itopride N-Oxide** by comparing their retention times with those of reference standards.
 - Assess the peak purity using the PDA detector.
 - Quantify the amount of Itopride and its degradation products.

Mass Spectrometry (MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation and sensitive quantification of **Itopride N-Oxide**. In positive ionization mode, **Itopride N-Oxide** typically forms a protonated molecule $[M+H]^+$.

Compound	Monoisotopic Mass	Expected $[M+H]^+$
Itopride	358.189 Da	~359.196
Itopride N-Oxide	374.184 Da	~375.191

Pharmacological Activity and Toxicology

Itopride N-Oxide is considered an inactive metabolite of Itopride. The prokinetic effects of Itopride are attributed to its dual mechanism of action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.

Toxicological data specifically for **Itopride N-Oxide** is limited. However, a material safety data sheet for **Itopride N-Oxide** indicates a low order of acute toxicity (LD50/LC50 >10,000 mg/kg) and no reported carcinogenicity, teratogenicity, or reproductive effects. The product is intended for research and development use only.

Conclusion

Itopride N-Oxide is a key molecule in the study of the prokinetic drug Itopride. A thorough understanding of its formation, properties, and analytical determination is essential for drug

development professionals. Its primary role as an inactive metabolite makes it a critical component in pharmacokinetic and safety assessments of Itopride. The use of **Itopride N-Oxide** as a reference standard is indispensable for ensuring the quality, safety, and efficacy of Itopride-containing pharmaceutical products.

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